molecular formula C9H6F3N B13164580 2-(Trifluoroprop-1-YN-1-YL)aniline

2-(Trifluoroprop-1-YN-1-YL)aniline

Katalognummer: B13164580
Molekulargewicht: 185.15 g/mol
InChI-Schlüssel: UOOMGGABPDFWQG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Trifluoroprop-1-YN-1-YL)aniline is an organic compound with the molecular formula C9H6F3N. It is characterized by the presence of a trifluoropropynyl group attached to an aniline moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoroprop-1-YN-1-YL)aniline typically involves the reaction of aniline with a trifluoropropynylating agent. One common method includes the use of trifluoropropynyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Trifluoroprop-1-YN-1-YL)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alkenes or alkanes. Substitution reactions result in various substituted aniline derivatives .

Wissenschaftliche Forschungsanwendungen

2-(Trifluoroprop-1-YN-1-YL)aniline has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(Trifluoroprop-1-YN-1-YL)aniline involves its interaction with molecular targets through its trifluoropropynyl and aniline groups. These interactions can lead to the inhibition of specific enzymes or the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(3,3,3-Trifluoroprop-1-en-1-yl)aniline: This compound has a similar structure but with a double bond instead of a triple bond.

    2-(Trifluoromethyl)aniline: This compound has a trifluoromethyl group instead of a trifluoropropynyl group.

Uniqueness

2-(Trifluoroprop-1-YN-1-YL)aniline is unique due to the presence of the trifluoropropynyl group, which imparts distinct chemical reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific applications where these properties are advantageous .

Eigenschaften

Molekularformel

C9H6F3N

Molekulargewicht

185.15 g/mol

IUPAC-Name

2-(3,3,3-trifluoroprop-1-ynyl)aniline

InChI

InChI=1S/C9H6F3N/c10-9(11,12)6-5-7-3-1-2-4-8(7)13/h1-4H,13H2

InChI-Schlüssel

UOOMGGABPDFWQG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C#CC(F)(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.